N-(3-cyanothiophen-2-yl)-3-(isopropylthio)benzamide
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Overview
Description
N-(3-cyanothiophen-2-yl)-3-(isopropylthio)benzamide: is an organic compound that features a benzamide core substituted with a thiophene ring and an isopropylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-cyanothiophen-2-yl)-3-(isopropylthio)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-(isopropylthio)benzoic acid with an appropriate amine under dehydrating conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(3-cyanothiophen-2-yl)-3-(isopropylthio)benzamide can undergo oxidation reactions, particularly at the thiophene ring and the isopropylthio group.
Reduction: The compound can be reduced under appropriate conditions, potentially affecting the cyano group or the thiophene ring.
Substitution: The benzamide core and the thiophene ring can participate in various substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens (e.g., bromine) or alkyl halides can be employed under suitable conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to amines or reduced thiophene derivatives.
Scientific Research Applications
Chemistry: N-(3-cyanothiophen-2-yl)-3-(isopropylthio)benzamide is used as a building block in organic synthesis, particularly in the development of novel materials and ligands for catalysis.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: The compound may find applications in the development of advanced materials, such as organic semiconductors or photovoltaic materials, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of N-(3-cyanothiophen-2-yl)-3-(isopropylthio)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
N-(3-cyanothiophen-2-yl)-3-(methylthio)benzamide: Similar structure but with a methylthio group instead of an isopropylthio group.
N-(3-cyanothiophen-2-yl)-3-(ethylthio)benzamide: Similar structure but with an ethylthio group instead of an isopropylthio group.
N-(3-cyanothiophen-2-yl)-3-(propylthio)benzamide: Similar structure but with a propylthio group instead of an isopropylthio group.
Uniqueness: N-(3-cyanothiophen-2-yl)-3-(isopropylthio)benzamide is unique due to the presence of the isopropylthio group, which can influence its electronic properties and reactivity compared to its analogs. This uniqueness can be leveraged in specific applications where these properties are advantageous.
Biological Activity
N-(3-cyanothiophen-2-yl)-3-(isopropylthio)benzamide is a novel organic compound with significant potential in medicinal chemistry, particularly as a pharmacophore for drug development. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzamide core substituted with a thiophene ring and an isopropylthio group , which contribute to its unique chemical reactivity and biological properties.
- IUPAC Name : N-(3-cyanothiophen-2-yl)-3-propan-2-ylsulfanylbenzamide
- Molecular Formula : C15H14N2OS2
- Molecular Weight : 298.41 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of the isopropylthio group enhances its binding affinity and selectivity towards these targets, potentially modulating their activity.
1. Enzyme Inhibition
Recent studies have indicated that this compound exhibits inhibitory activity against various enzymes, notably:
- α-Glucosidase : A study reported that analogs based on the compound demonstrated significant α-glucosidase inhibitory potency, with one analog showing an IC50 value of 2.11 μM compared to the established inhibitor Acarbose (IC50 = 327.0 μM) . This suggests potential applications in managing type 2 diabetes by regulating carbohydrate metabolism.
2. Antimicrobial Activity
Research has also explored the antimicrobial properties of related benzamide derivatives. Compounds within this class have shown effectiveness against several bacterial strains, indicating that modifications in the thiophene structure can enhance antimicrobial efficacy .
3. Cytotoxicity Studies
Cytotoxicity assessments on human cell lines have revealed that this compound exhibits noncytotoxic effects on normal hepatocyte cells (LO2), indicating a favorable safety profile for therapeutic applications .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
Compound Name | Structure Feature | Notable Activity |
---|---|---|
N-(3-cyanothiophen-2-yl)-3-(methylthio)benzamide | Methylthio instead of isopropylthio | Lower enzyme inhibition |
N-(3-cyanothiophen-2-yl)-4-(isopropylthio)benzamide | Different position of isopropylthio | Enhanced electronic properties |
The presence of the isopropylthio group in this compound appears to enhance its biological activity compared to its analogs.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of benzamides substituted with thiophene rings:
- Synthesis and Evaluation : Research demonstrated that modifications in the thiophene structure significantly affect biological activity, leading to the identification of promising candidates for drug development .
- Molecular Docking Studies : Kinetic studies using molecular docking analysis have provided insights into how these compounds interact at the molecular level, revealing non-competitive inhibition mechanisms against α-glucosidase .
Properties
IUPAC Name |
N-(3-cyanothiophen-2-yl)-3-propan-2-ylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2OS2/c1-10(2)20-13-5-3-4-11(8-13)14(18)17-15-12(9-16)6-7-19-15/h3-8,10H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBKNOYLOLJPLCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=CC(=C1)C(=O)NC2=C(C=CS2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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